molecular formula C12H11N3O3S B15128651 Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate

Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate

Cat. No.: B15128651
M. Wt: 277.30 g/mol
InChI Key: PCUMCKHFYIMPCR-UHFFFAOYSA-N
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Description

Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate (CAS: 2060052-06-2) is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a carbamoylformate ethyl ester and at position 5 with a phenyl group (Fig. 1).

Properties

Molecular Formula

C12H11N3O3S

Molecular Weight

277.30 g/mol

IUPAC Name

ethyl 2-oxo-2-[(5-phenyl-1,2,4-thiadiazol-3-yl)amino]acetate

InChI

InChI=1S/C12H11N3O3S/c1-2-18-11(17)9(16)13-12-14-10(19-15-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,15,16)

InChI Key

PCUMCKHFYIMPCR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=NSC(=N1)C2=CC=CC=C2

Origin of Product

United States

Mechanism of Action

The mechanism of action of Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can interact with cellular proteins, leading to inhibition of enzyme activity or modulation of receptor functions . This interaction can result in various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include derivatives of thiazoles, other thiadiazole isomers, and carbamate/ester-bearing heterocycles. Key comparisons are summarized in Table 1.

Table 1: Structural and Functional Comparison of Selected Compounds

Compound Name Core Structure Key Substituents Biological Activity Reference
Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate 1,2,4-thiadiazole Phenyl (C5), carbamoylformate ethyl ester (C3) Not reported
5-Phenyl-1,3-thiazole-4-sulfonamide derivatives 1,3-thiazole Phenyl (C5), sulfonamide (C4) Antitumor (in vitro)
2-Hydroxy-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide 1,2,4-thiadiazole Phenyl (C5), hydroxy acetamide (C3) Not reported
Thiazol-5-ylmethyl carbamate derivatives 1,3-thiazole Carbamates with complex alkyl/aryl chains Not specified (pharmacological interest)
Key Observations:

Core Heterocycle Differences: 1,2,4-Thiadiazole vs. This may influence interactions with biological targets, such as enzymes or receptors . 1,2,4-Thiadiazole vs. 1,3,4-Thiadiazole: Isomerism affects molecular geometry. For example, 1,3,4-thiadiazoles (e.g., in ) exhibit distinct bond angles, altering steric hindrance and hydrogen-bonding capacity .

Substituent Effects: Carbamoylformate vs. Sulfonamide: The carbamoylformate group in the target compound introduces both ester and carbamate functionalities, which may enhance metabolic stability compared to sulfonamide derivatives. Sulfonamides, however, are known for strong hydrogen-bonding interactions, often critical in enzyme inhibition (e.g., antitumor activity in ) . Ethyl Ester vs.

Biological Activity

Ethyl [(5-phenyl-1,2,4-thiadiazol-3-yl)carbamoyl]formate is a compound with the molecular formula C12H11N3O3SC_{12}H_{11}N_{3}O_{3}S. It is a derivative of 1,2,4-thiadiazole, which is characterized by the presence of sulfur and nitrogen atoms in its ring structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing the thiadiazole moiety often exhibit antimicrobial activity . This compound has been investigated for its efficacy against various bacterial strains. A study demonstrated that derivatives of thiadiazole can inhibit the growth of pathogenic bacteria, suggesting that this compound may possess similar properties due to its structural features .

Anticancer Activity

The compound has also been explored for its anticancer potential . In vitro studies have shown that thiadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been tested against colorectal carcinoma and epidermoid carcinoma cell lines, revealing significant cytotoxic effects . This suggests a mechanism where the compound interferes with cellular pathways critical for cancer cell survival.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors. The thiadiazole ring can form hydrogen bonds with active sites on enzymes, leading to inhibition or modulation of their activity. This interaction is crucial for both antimicrobial and anticancer effects.

Comparative Analysis

To better understand the uniqueness of this compound in comparison to similar compounds, a table summarizing key properties and biological activities is presented below.

Compound NameMolecular FormulaBiological ActivityNotes
This compoundC12H11N3O3SAntimicrobial, AnticancerUnique substitution pattern enhances lipophilicity
5-Phenyl-1,2,4-thiadiazoleC10H8N4SAntimicrobialBasic thiadiazole structure
Ethyl 1,2,4-thiadiazole-3-carboxylateC9H9N3O2SAntimicrobialLacks phenyl substitution

Study 1: Antimicrobial Efficacy

A study conducted by researchers at Virginia Commonwealth University evaluated the antimicrobial properties of various thiadiazole derivatives. This compound was included in the screening process. Results indicated that the compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Study 2: Anticancer Activity

In another research effort published in a peer-reviewed journal, this compound demonstrated cytotoxic effects on HCT116 colorectal cancer cells. The study utilized an MTT assay to measure cell viability post-treatment. The compound showed an IC50 value of approximately 25 µM after 48 hours of exposure .

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